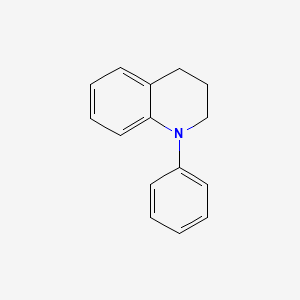

1-Phenyl-1,2,3,4-tetrahydroquinoline

Beschreibung

1-Phenyl-1,2,3,4-tetrahydroquinoline (1-Ph-THQ) is a heterocyclic compound featuring a partially hydrogenated quinoline scaffold with a phenyl substituent at the 1-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The tetrahydroquinoline core is recognized for its bioactivity, including roles as anti-inflammatory, anticancer, and neuroprotective agents . The phenyl group enhances π-π stacking interactions, which is critical in electroactive materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and photoreceptors .

Eigenschaften

Molekularformel |

C15H15N |

|---|---|

Molekulargewicht |

209.29 g/mol |

IUPAC-Name |

1-phenyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C15H15N/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2 |

InChI-Schlüssel |

XQCPBZUFXJQYBA-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3 |

Kanonische SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Phenyl-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for solifenacin (trade name Vesicare), an antimuscarinic agent used to treat overactive bladder (OAB) symptoms. The synthesis of solifenacin involves the racemization of IQL to achieve high optical purity, which is essential for its pharmacological efficacy .

Table 1: Key Pharmaceutical Uses of IQL

| Compound Name | Application | Reference |

|---|---|---|

| Solifenacin | Antimuscarinic agent for OAB | |

| Suo Lifenxin | Urinary tract spasmolytic | |

| (+)-FR115427 | Anticonvulsant and neuroprotective |

Synthetic Applications

The compound is integral in organic synthesis due to its versatile reactivity. Various synthetic methods have been developed to produce IQL and its derivatives efficiently. For example, a method involving the acylation of β-phenylethylamine followed by cyclization has been reported to yield high purity IQL . Additionally, IQL can be modified through substitution at the nitrogen atom to create derivatives with enhanced biological activities.

Synthetic Methodologies

- Acylation and Cyclization : A method that employs β-phenylethylamine and benzoyl chloride to synthesize IQL through polyphosphoric acid-mediated cyclization.

- Grignard Reactions : Utilization of organomagnesium compounds to introduce various substituents on the isoquinoline framework .

Research indicates that this compound derivatives exhibit diverse biological activities. Some derivatives have shown contractile activity against smooth muscle tissues and anticonvulsant properties in animal models. The pharmacological profile includes:

- Dopamine D2 Receptor Antagonism : Some derivatives demonstrate potent blocking activity on dopamine receptors, which may have implications for treating neurological disorders.

- Vasodilatory Effects : Certain IQL derivatives exhibit peripheral vasodilatory effects .

Table 2: Biological Activities of IQL Derivatives

Case Study 1: Synthesis of Solifenacin

A study demonstrated the racemization process of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a key intermediate for solifenacin production. The racemization was achieved efficiently in a one-pot reaction setup using tartaric acid as a resolving agent .

Case Study 2: Anticonvulsant Activity

Another investigation focused on (+)-FR115427 derived from IQL, which exhibited significant anticonvulsant activity in animal models. This compound was effective in protecting against neuronal degeneration induced by NMDA-induced seizures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physical properties of THQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in 3,4-diaryl-THQ) enhance pharmacological activity by improving solubility and target binding .

- Sulfonyl Groups (e.g., in 4-methyl-1-(sulfonyl)-2-Ph-THQ) introduce steric bulk, affecting diastereoselectivity during synthesis .

- Phenyl vs. Alkyl Substituents : The phenyl group in 1-Ph-THQ enables charge transport in optoelectronics, whereas alkyl groups (e.g., 4-methyl) prioritize metabolic stability in drug design .

Key Observations :

- Hf(OTf)₄ Catalysis : Efficient for diastereoselective synthesis of sulfonyl-substituted THQs, achieving >85% yield .

- Multi-Step Limitations : 1-Ph-THQ synthesis is hindered by lengthy steps, whereas hybrid molecules (e.g., ibuprofen-THQ) prioritize modular fragment coupling .

Pharmacological Activity

- 1-Ph-THQ: Limited direct bioactivity reported; primarily used in materials science.

- 2-Methyl-5-hydroxy-THQ : Demonstrates opioid-like analgesia but with reduced potency compared to morphine .

- 3,4-Diaryl-THQ : Exhibits anticancer activity via tubulin polymerization inhibition, comparable to combretastatin analogues .

Q & A

Q. What are common synthetic routes for 1-Phenyl-1,2,3,4-tetrahydroquinoline derivatives?

A widely used method involves intramolecular cyclization of intermediates derived from aromatic amines. For example, 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized by heating diphenylamine with excess epichlorohydrin, forming an N-(3-chloro-2-hydroxypropyl) intermediate that undergoes cyclization . Alternatively, acetylation of phenethylamine followed by cyclization with polyphosphoric acid (PPA) and reduction with potassium borohydride provides a simplified route for structurally related tetrahydroquinolines . These methods emphasize cost-effective starting materials and reduced by-product formation.

Q. How do substituents like fluorine or phenyl groups affect the reactivity of tetrahydroquinoline derivatives?

Substituents critically influence electronic and steric properties . For instance, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits enhanced reactivity due to the electron-withdrawing fluorine atom, which stabilizes intermediates in electrophilic substitutions. In contrast, phenyl groups (e.g., in 2-phenyl derivatives) increase steric bulk, potentially hindering cyclization but improving pharmacological activity . Researchers must optimize reaction conditions (e.g., temperature, catalyst) based on substituent electronic profiles.

Q. What are key considerations in crystallographic analysis of tetrahydroquinoline derivatives?

Q. What catalytic methods are effective for dehydrogenation of tetrahydroquinoline to quinoline?

Fe-ISAS/CN catalysts (iron single-atom catalysts on covalent organic framework-derived carbon) achieve 100% conversion and selectivity for quinoline under mild conditions. The atomic dispersion of Fe ensures efficient electron transfer, outperforming nanoparticle-based catalysts (Fe-NPs/CN). However, recyclability studies show an 18% drop in conversion after five cycles, likely due to Fe aggregation . Comparative studies with Pd/C or enzymatic systems are recommended to address stability gaps.

Q. How can computational methods like TD-DFT assist in analyzing UV spectra of tetrahydroquinoline derivatives?

TD-DFT calculations (B3LYP/6-31+G(d,p)) correlate experimental UV transitions with molecular orbital (MO) interactions. For 1-benzenesulfonyl derivatives, the long-wavelength band corresponds to a HOMO→LUMO π→π * charge transfer from the tetrahydroquinoline core to the sulfonyl group. Exceptions, such as nitro-substituted derivatives, involve forbidden HOMO-LUMO transitions, requiring assignment to n→π* transitions . Researchers should validate computational results with solvent-effect experiments to confirm charge-transfer mechanisms.

Q. How to resolve contradictions in reaction yields when using different catalysts?

Discrepancies often arise from catalyst-substrate mismatches or side reactions . For example, Fe-ISAS/CN achieves full dehydrogenation of 1,2,3,4-tetrahydroquinoline, while Fe-NPs/CN shows lower activity due to reduced surface accessibility . To address contradictions:

- Perform kinetic studies to identify rate-limiting steps.

- Use spectroscopic techniques (e.g., XAFS, HAADF-STEM) to monitor catalyst structural changes during recycling .

- Compare turnover frequencies (TOFs) across catalyst classes (e.g., homogeneous vs. heterogeneous).

Q. What strategies optimize regioselectivity in tetrahydroquinoline functionalization?

Regioselectivity in reactions like hydroaminoalkylation can be controlled via steric and electronic directing groups . For example, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline favors functionalization at the electron-rich para position of the phenyl group. Methodological adjustments, such as using bulky ligands or low-temperature conditions, can further enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.